(-)-Perillyl alcohol

Catalog No.
S539048
CAS No.
18457-55-1
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Perillyl alcohol

CAS Number

18457-55-1

Product Name

(-)-Perillyl alcohol

IUPAC Name

[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]methanol

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3/t10-/m1/s1

InChI Key

NDTYTMIUWGWIMO-UHFFFAOYSA-N

SMILES

CC(=C)C1CCC(=CC1)CO

Solubility

Slightly soluble in water; soluble in alcohols and oils
Miscible at room temperature (in ethanol)

Synonyms

(-)-p-mentha-1,8-dien-7-ol, (S)-perillyl alcohol, 1-cyclohexene-1-methanol, 4-(1-methylethenyl)-, (4S)-, 4-isopropenyl-cyclohex-1-ene-1-methanol, cyclohex-1-ene-1-methanol, 4(1-methylethenyl), dihydrocuminyl alcohol, NSC 641066, p-mentha-1,8-dien-7-ol, perilla alcohol, perilla alcohol, (R)-isomer, perilla alcohol, (S)-isomer, perillyl alcohol

Canonical SMILES

CC(=C)C1CCC(=CC1)CO

Isomeric SMILES

CC(=C)[C@H]1CCC(=CC1)CO

Description

The exact mass of the compound (-)-Perillyl alcohol is 152.1201 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in alcohols and oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 641066. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Supplementary Records. It belongs to the ontological category of perillyl alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Medicine

Application Summary: (-)-Perillyl alcohol has been studied for its potential as an anti-cancer agent. It’s believed to inhibit the growth of cancer cells and induce apoptosis.

Methods: It is administered orally in clinical trials, often as a daily dose. The compound’s pharmacokinetics, bioavailability, and metabolism are closely monitored.

Results: Studies have shown that (-)-Perillyl alcohol can cause regression in certain tumor models. Results vary, and more research is needed to confirm its efficacy and safety .

Agriculture

Application Summary: In agriculture, (-)-Perillyl alcohol is explored for its use as a natural pesticide and herbicide.

Methods: It is applied directly to crops or soil, sometimes in combination with other natural agents to enhance its effectiveness.

Results: Preliminary studies suggest it may help reduce pest populations and inhibit weed growth, contributing to higher crop yields .

Energy

Application Summary: (-)-Perillyl alcohol is being researched for its potential use in biofuel production due to its high energy content.

Methods: The compound is processed through fermentation or chemical synthesis to produce biofuels compatible with existing engines.

Results: Research indicates that biofuels derived from (-)-Perillyl alcohol can be a sustainable alternative to fossil fuels, with promising energy output ratios .

Environmental Sustainability

Application Summary: In environmental science, (-)-Perillyl alcohol is used to develop biodegradable materials and products.

Methods: It is incorporated into polymers to create materials that break down more easily in the environment.

Results: Studies have shown that these biodegradable materials can significantly reduce pollution and are a step towards more sustainable packaging solutions .

Industrial Processes

Application Summary: (-)-Perillyl alcohol serves as a solvent and an intermediate in various chemical syntheses in the industrial sector.

Methods: It is used in processes such as the synthesis of fragrances, pharmaceuticals, and other fine chemicals.

Results: The use of (-)-Perillyl alcohol in industrial processes has been found to improve efficiency and yield of desired products .

Food Industry

Application Summary: In the food industry, (-)-Perillyl alcohol is utilized for flavor extraction and as a food additive.

Methods: It is used to extract essential oils and flavors from natural sources, which are then used in food products.

Results: The compound has been effective in enhancing flavors without altering the nutritional value of food items .

Cosmetics and Perfumery

Application Summary: (-)-Perillyl alcohol is used in the cosmetics industry for its fragrance and as a solvent for other aromatic compounds.

Methods: It is blended with essential oils and other ingredients to create perfumes and cosmetic products.

Results: The compound contributes to the development of products with desirable scents and helps in stabilizing volatile components .

Food Preservation

Application Summary: The antimicrobial properties of (-)-Perillyl alcohol make it a candidate for food preservation.

Methods: It can be incorporated into packaging materials or directly added to food products in regulated amounts.

Results: Studies indicate that it can extend the shelf life of certain foods by inhibiting the growth of bacteria and fungi .

Chemical Synthesis

Application Summary: (-)-Perillyl alcohol serves as a precursor in the synthesis of more complex organic compounds.

Methods: It undergoes various chemical reactions, such as oxidation or rearrangement, to produce new molecules for different applications.

Results: This application is crucial in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .

Solvent for Extractions

Application Summary: In laboratory settings, (-)-Perillyl alcohol is utilized as a solvent for the extraction of natural products.

Results: The use of (-)-Perillyl alcohol as a solvent helps in obtaining pure extracts from plant materials and other natural sources .

Nanotechnology

Application Summary: (-)-Perillyl alcohol is explored in nanotechnology for the synthesis of nanoparticles and nanostructures.

Methods: It acts as a reducing agent or a stabilizer in the preparation of nanomaterials.

Renewable Energy

Application Summary: Research into (-)-Perillyl alcohol’s role in renewable energy focuses on its use as a bio-additive for fuels.

Methods: It is investigated for its potential to improve the combustion properties of biofuels.

Results: The addition of (-)-Perillyl alcohol to biofuels may lead to more efficient energy production and reduced emissions .

Molecular Structure Analysis

The molecular formula of (-)-Perillyl alcohol is C10H16O. It has a cyclic structure with a single alcohol functional group (-OH) attached to a six-membered carbon ring. The key feature is the presence of an isopropenyl group (CH2=C(CH3)-) attached to the ring, contributing to its unique properties [].


Chemical Reactions Analysis

Synthesis:

POH can be obtained from its precursor, limonene, another monoterpene found in citrus peels []. The conversion occurs in mammals through enzymes belonging to the cytochrome P450 superfamily, which hydroxylate limonene [].

Limonene + NADPH + H+ + O2 -> (-)-Perillyl alcohol + H2O + NADP+

Further Conversions:

POH can be further metabolized in the body to perillaldehyde (perillyl aldehyde) and perillic acid [].

Decomposition:


Physical And Chemical Properties Analysis

  • Molecular Formula: C10H16O []
  • Melting Point: 52-54 °C []
  • Boiling Point: 222-224 °C []
  • Solubility: Soluble in organic solvents like ethanol, acetone, and chloroform; slightly soluble in water []
  • Stability: Relatively stable at room temperature, but may degrade under exposure to high temperatures, strong light, or oxidizing agents [].

The exact mechanism of action of (-)-Perillyl alcohol's antitumor properties is still under investigation [, ]. However, research suggests it might interfere with various cellular processes crucial for tumor growth and survival. Here are some potential mechanisms:

  • Induction of apoptosis: POH may trigger programmed cell death (apoptosis) in cancer cells without affecting healthy cells [].
  • Anti-angiogenesis: It might inhibit the formation of new blood vessels that tumors need for growth and spread [].
  • Cell cycle arrest: POH could potentially interfere with the cell cycle, preventing cancer cells from dividing uncontrollably [].

Purity

>96% (or refer to the Certificate of Analysis)

Physical Description

Solid
Colourless to pale-yellow, dense, oily liquid; characteristic odour similar to linalool and terpineol

XLogP3

2.1

Exact Mass

152.1201

Boiling Point

244.0 °C

Density

0.956-0.963

LogP

3.17 (LogP)
3.17

Appearance

Colorless to Pale Yellow liquid

Melting Point

244°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3UL4QIY642

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Perillyl Alcohol is a naturally occurring monoterpene related to limonene with antineoplastic activity. Perillyl alcohol inhibits farnesyl transferase and geranylgeranyl transferase, thereby preventing post-translational protein farnesylation and isoprenylation and activation of oncoproteins such as p21-ras, and arresting tumor cells in the G1 phase of the cell cycle. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Irritant

Irritant

Other CAS

536-59-4

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

Dates

Modify: 2023-08-15
1: Song X, Xie L, Wang X, Zeng Q, Chen TC, Wang W, Song X. Temozolomide-perillyl alcohol conjugate induced reactive oxygen species accumulation contributes to its cytotoxicity against non-small cell lung cancer. Sci Rep. 2016 Mar 7;6:22762. doi: 10.1038/srep22762. PubMed PMID: 26949038; PubMed Central PMCID: PMC4780103.
2: Paduch R, Trytek M, Król SK, Kud J, Frant M, Kandefer-Szerszeń M, Fiedurek J. Biological activity of terpene compounds produced by biotechnological methods. Pharm Biol. 2016 Jun;54(6):1096-107. doi: 10.3109/13880209.2015.1103753. Epub 2016 Jan 25. PubMed PMID: 26808720.
3: Faridi U, Dhawan SS, Pal S, Gupta S, Shukla AK, Darokar MP, Sharma A, Shasany AK. Repurposing L-Menthol for Systems Medicine and Cancer Therapeutics? L-Menthol Induces Apoptosis through Caspase 10 and by Suppressing HSP90. OMICS. 2016 Jan;20(1):53-64. doi: 10.1089/omi.2015.0118. PubMed PMID: 26760959; PubMed Central PMCID: PMC4739352.
4: Jhaveri N, Agasse F, Armstrong D, Peng L, Commins D, Wang W, Rosenstein-Sisson R, Vaikari VP, Santiago SV, Santos T, Chen L, Schönthal AH, Chen TC, Hofman FM. A novel drug conjugate, NEO212, targeting proneural and mesenchymal subtypes of patient-derived glioma cancer stem cells. Cancer Lett. 2016 Feb 28;371(2):240-50. doi: 10.1016/j.canlet.2015.11.040. Epub 2015 Dec 9. PubMed PMID: 26683773.
5: Xie L, Song X, Guo W, Wang X, Wei L, Li Y, Lv L, Wang W, Chen TC, Song X. Therapeutic effect of TMZ-POH on human nasopharyngeal carcinoma depends on reactive oxygen species accumulation. Oncotarget. 2016 Jan 12;7(2):1651-62. doi: 10.18632/oncotarget.6410. PubMed PMID: 26625208.
6: Ma Y, Bian J, Zhang F. Inhibition of perillyl alcohol on cell invasion and migration depends on the Notch signaling pathway in hepatoma cells. Mol Cell Biochem. 2016 Jan;411(1-2):307-15. doi: 10.1007/s11010-015-2593-x. Epub 2015 Oct 17. PubMed PMID: 26475687.
7: Andrade LN, Lima TC, Amaral RG, Pessoa Cdo Ó, Filho MO, Soares BM, Nascimento LG, Carvalho AA, de Sousa DP. Evaluation of the cytotoxicity of structurally correlated p-menthane derivatives. Molecules. 2015 Jul 21;20(7):13264-80. doi: 10.3390/molecules200713264. PubMed PMID: 26197313.
8: Chen TC, Fonseca CO, Schönthal AH. Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy. Am J Cancer Res. 2015 Apr 15;5(5):1580-93. eCollection 2015. Review. PubMed PMID: 26175929; PubMed Central PMCID: PMC4497427.
9: Garcia DG, de Castro-Faria-Neto HC, da Silva CI, de Souza e Souza KF, Gonçalves-de-Albuquerque CF, Silva AR, de Amorim LM, Freire AS, Santelli RE, Diniz LP, Gomes FC, Faria MV, Burth P. Na/K-ATPase as a target for anticancer drugs: studies with perillyl alcohol. Mol Cancer. 2015 May 15;14:105. doi: 10.1186/s12943-015-0374-5. PubMed PMID: 25976744; PubMed Central PMCID: PMC4432499.
10: Chen TC, Cho HY, Wang W, Nguyen J, Jhaveri N, Rosenstein-Sisson R, Hofman FM, Schönthal AH. A novel temozolomide analog, NEO212, with enhanced activity against MGMT-positive melanoma in vitro and in vivo. Cancer Lett. 2015 Mar 28;358(2):144-51. doi: 10.1016/j.canlet.2014.12.021. Epub 2014 Dec 15. PubMed PMID: 25524552.
11: Afshordel S, Kern B, Clasohm J, König H, Priester M, Weissenberger J, Kögel D, Eckert GP. Lovastatin and perillyl alcohol inhibit glioma cell invasion, migration, and proliferation--impact of Ras-/Rho-prenylation. Pharmacol Res. 2015 Jan;91:69-77. doi: 10.1016/j.phrs.2014.11.006. Epub 2014 Dec 8. PubMed PMID: 25497898.
12: Azimi H, Khakshur AA, Abdollahi M, Rahimi R. Potential New Pharmacological Agents Derived From Medicinal Plants for the Treatment of Pancreatic Cancer. Pancreas. 2015 Jan;44(1):11-5. doi: 10.1097/MPA.0000000000000175. PubMed PMID: 25493374.
13: Gupta S, Marko MG, Miller VA, Schaefer FT, Anthony JR, Porter JR. Novel production of terpenoids in Escherichia coli and activities against breast cancer cell lines. Appl Biochem Biotechnol. 2015 Mar;175(5):2319-31. doi: 10.1007/s12010-014-1382-4. Epub 2014 Dec 9. PubMed PMID: 25484192.
14: Cho HY, Wang W, Jhaveri N, Lee DJ, Sharma N, Dubeau L, Schönthal AH, Hofman FM, Chen TC. NEO212, temozolomide conjugated to perillyl alcohol, is a novel drug for effective treatment of a broad range of temozolomide-resistant gliomas. Mol Cancer Ther. 2014 Aug;13(8):2004-17. doi: 10.1158/1535-7163.MCT-13-0964. Epub 2014 Jul 3. PubMed PMID: 24994771.
15: Hui Z, Zhang M, Cong L, Xia M, Dong J. Synthesis and antiproliferative effects of amino-modified perillyl alcohol derivatives. Molecules. 2014 May 22;19(5):6671-82. doi: 10.3390/molecules19056671. PubMed PMID: 24858099.
16: Chen TC, Cho HY, Wang W, Barath M, Sharma N, Hofman FM, Schönthal AH. A novel temozolomide-perillyl alcohol conjugate exhibits superior activity against breast cancer cells in vitro and intracranial triple-negative tumor growth in vivo. Mol Cancer Ther. 2014 May;13(5):1181-93. doi: 10.1158/1535-7163.MCT-13-0882. Epub 2014 Mar 12. PubMed PMID: 24623736.
17: Peterson A, Bansal A, Hofman F, Chen TC, Zada G. A systematic review of inhaled intranasal therapy for central nervous system neoplasms: an emerging therapeutic option. J Neurooncol. 2014 Feb;116(3):437-46. doi: 10.1007/s11060-013-1346-5. Epub 2014 Jan 8. Review. PubMed PMID: 24398618.
18: DA Fonseca CO, Teixeira RM, Silva JC, DE Saldanha DA Gama Fischer J, Meirelles OC, Landeiro JA, Quirico-Santos T. Long-term outcome in patients with recurrent malignant glioma treated with Perillyl alcohol inhalation. Anticancer Res. 2013 Dec;33(12):5625-31. PubMed PMID: 24324108.
19: D'Alincourt Salazar M, da Silva RF, Da Fonseca CO, Lagrota-Candido J, Quirico-Santos T. Intranasal administration of perillyl alcohol activates peripheral and bronchus-associated immune system in vivo. Arch Immunol Ther Exp (Warsz). 2014 Feb;62(1):59-66. doi: 10.1007/s00005-013-0262-x. Epub 2013 Nov 21. PubMed PMID: 24257817.
20: Sarkar S, Azab B, Quinn BA, Shen X, Dent P, Klibanov AL, Emdad L, Das SK, Sarkar D, Fisher PB. Chemoprevention gene therapy (CGT) of pancreatic cancer using perillyl alcohol and a novel chimeric serotype cancer terminator virus. Curr Mol Med. 2014 Jan;14(1):125-40. PubMed PMID: 24236457.

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